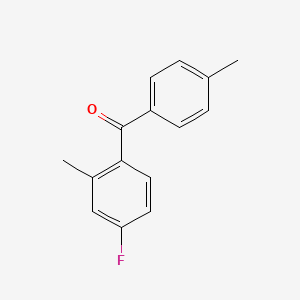

2-Methyl-4-fluoro-4'-methylbenzophenone

Beschreibung

2-Methyl-4-fluoro-4'-methylbenzophenone is a halogenated benzophenone derivative characterized by a fluorine atom at the 4-position on one aromatic ring and methyl groups at the 2- and 4'-positions. Benzophenones are widely studied due to their diverse applications in pharmaceuticals, photochemistry, and materials science. The fluorine and methyl substituents in this compound likely influence its electronic properties, solubility, and biological activity.

Eigenschaften

Molekularformel |

C15H13FO |

|---|---|

Molekulargewicht |

228.26 g/mol |

IUPAC-Name |

(4-fluoro-2-methylphenyl)-(4-methylphenyl)methanone |

InChI |

InChI=1S/C15H13FO/c1-10-3-5-12(6-4-10)15(17)14-8-7-13(16)9-11(14)2/h3-9H,1-2H3 |

InChI-Schlüssel |

RQSGBILHAYASGU-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)F)C |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Benzophenones

2-Hydroxy-4-methoxy-4'-methylbenzophenone (Mexenone)

- Structure : Contains hydroxyl (-OH) and methoxy (-OCH₃) groups instead of fluorine and methyl.

- Application : Used as a sunscreen agent due to UV-absorbing properties. The hydroxyl and methoxy groups enhance solubility and hydrogen-bonding interactions, critical for topical formulations .

- Comparison: The fluorine in 2-methyl-4-fluoro-4'-methylbenzophenone may improve metabolic stability compared to the hydroxyl group, which is prone to oxidation.

2-Amino-4'-methylbenzophenone

- Structure: Features an amino (-NH₂) group at the 2-position.

- Application: Used in palladium-catalyzed syntheses of antitumor agents. The amino group facilitates nucleophilic reactions and metal coordination .

- Comparison: Replacement of the amino group with fluorine reduces basicity and alters electronic properties, likely decreasing reactivity in metal-catalyzed reactions but enhancing stability against degradation.

(4-Fluorophenyl)(4-hydroxy-3-methylphenyl)methanone

- Structure : Similar fluorophenyl group but with a hydroxyl substituent on the adjacent ring.

- Activity : Exhibits antifungal properties, attributed to hydrogen bonding via the hydroxyl group .

- Comparison: The absence of a hydroxyl group in 2-methyl-4-fluoro-4'-methylbenzophenone may reduce antifungal activity but improve lipophilicity, favoring blood-brain barrier penetration in drug design.

Halogenation Effects: Fluorine vs. Chlorine

3,4-Dichloro-4'-methylbenzophenone

- Structure : Chlorine atoms at 3- and 4-positions.

- Properties : Higher molecular weight (265.13 g/mol) and density (1.276 g/cm³) compared to fluorine analogs. Chlorine’s bulkiness and electronegativity enhance steric hindrance and polarizability, influencing binding to biological targets .

2-Bromo-4'-chlorobenzophenone

Substituent Position and Reactivity

- Carcinogenicity Trends in Azo Dyes: Evidence from halogenated azo dyes (e.g., 4′-fluoro-4-dimethylaminoazobenzene) shows that fluorine at the 4′-position increases carcinogenicity compared to methyl or chloro substituents . While benzophenones are distinct, substituent position (e.g., 4-fluoro vs. 4′-methyl) may similarly modulate bioactivity.

- Photopolymer Applications: Methyl and methoxy substituents in benzophenones (e.g., methylbenzophenone) are used as hydrogen-abstracting photoinitiators. Fluorine’s electron-withdrawing nature in 2-methyl-4-fluoro-4'-methylbenzophenone could enhance radical generation efficiency in photopolymerization .

Data Tables

Table 1: Physical and Chemical Properties of Selected Benzophenones

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.